molecular formula C13H17NO4 B1305402 (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid CAS No. 318465-71-3

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid

Cat. No.: B1305402
CAS No.: 318465-71-3
M. Wt: 251.28 g/mol
InChI Key: KOKCWVXXMLKNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid can be achieved through a combination of synthetic methods. One such method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline derivative via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 3,4-Dihydro-2(1H)-pyridones

Uniqueness

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid is unique due to its specific structural features and the presence of both methoxy and isoquinoline moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-11-5-9-3-4-14(8-13(15)16)7-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKCWVXXMLKNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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